molecular formula C9H13BrN2O B6630421 1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol

1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol

Cat. No. B6630421
M. Wt: 245.12 g/mol
InChI Key: OLCCMMRELVLAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in the synthesis of various other chemicals and has been found to have several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol is not fully understood. However, it has been found to act as a potent inhibitor of several enzymes, including protein kinases and histone deacetylases. These enzymes play important roles in various cellular processes, including cell division, differentiation, and apoptosis. Inhibition of these enzymes by 1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol can lead to changes in cellular processes and gene expression.
Biochemical and Physiological Effects:
1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of several cancer cell lines. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and can protect against oxidative stress-induced damage in neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol in lab experiments is its potent inhibitory activity against several enzymes. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity. It has been found to have cytotoxic effects in some cell lines, and caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of 1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol. One potential direction is the further investigation of its anti-cancer properties. It has been found to have potent anti-cancer activity, and further studies could lead to the development of new cancer therapies. Another potential direction is the study of its neuroprotective effects. This compound has been found to protect against oxidative stress-induced damage in neurons, and further studies could lead to the development of new treatments for neurodegenerative diseases. Additionally, the synthesis of new compounds based on the structure of 1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol could lead to the development of new drugs with improved properties and reduced toxicity.

Synthesis Methods

The synthesis of 1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol involves the reaction of 5-bromo-6-methylpyridin-2-amine with propylene oxide. This reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at a temperature range of 60-80°C for several hours. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol has been extensively used in scientific research for various applications. One of the most significant applications of this compound is in the synthesis of other chemicals. It has been used as a starting material for the synthesis of several other compounds, including inhibitors of protein kinases and histone deacetylases.

properties

IUPAC Name

1-[(5-bromo-6-methylpyridin-2-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-6(13)5-11-9-4-3-8(10)7(2)12-9/h3-4,6,13H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCCMMRELVLAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCC(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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